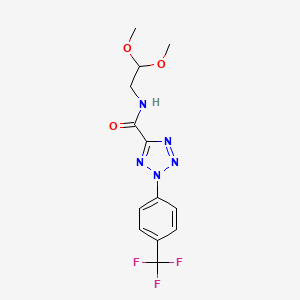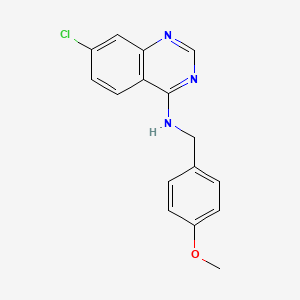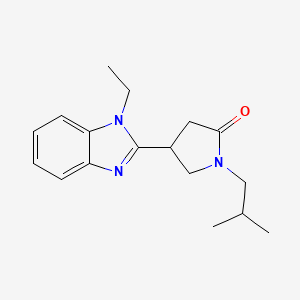![molecular formula C25H20N6O5 B2580352 1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine CAS No. 1111987-93-9](/img/structure/B2580352.png)
1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also has a phenyl group (a ring of 6 carbon atoms) attached to one of the nitrogen atoms of the piperazine ring, and a thiazole ring (a ring of 4 carbon atoms and one sulfur atom) attached to the other nitrogen atom .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, typically involving the nitrogen atoms in the piperazine ring or the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including the nature of the functional groups attached to the piperazine ring .Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds derived from piperazine, particularly those with modifications that include fluorophenyl and thiazolyl groups, have been synthesized and evaluated for their biological activities. Notably, derivatives have demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. For example, a study synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, revealing that certain derivatives exhibited significant antiviral and antimicrobial properties (Reddy et al., 2013).
Anticancer Evaluation
Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents at C2 of the 1,3-thiazole cycle, have been evaluated for their anticancer activity. These evaluations were performed across various cancer cell lines, indicating the potential for these compounds in cancer treatment. The effectiveness of these compounds was highlighted by their inhibitory activities across a range of cancer types (Turov, 2020).
Synthesis and Biological Activity Investigations
Studies on the synthesis of derivatives involving norfloxacin and their subsequent biological activity evaluation have shown that modifications to the piperazine moiety can yield compounds with excellent antimicrobial activities. This is particularly relevant for compounds that incorporate 1,3-thiazole or 1,3-thiazolidin moieties, which have been synthesized through reactions starting from fluoro-phenyl-piperazin derivatives (Menteşe et al., 2013).
Molecular Structure Analysis
Research into the molecular structure of compounds related to "1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine" has provided insights into their potential pharmacological applications. X-ray analysis of related compounds has helped elucidate their molecular conformation, which is crucial for understanding their interaction with biological targets (Oezbey et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O5/c32-20(27-15-7-8-18-19(9-15)35-13-34-18)10-31-17-4-2-1-3-16(17)22-23(31)25(33)30(12-26-22)11-21-28-24(29-36-21)14-5-6-14/h1-4,7-9,12,14H,5-6,10-11,13H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSXNYKKBNGKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN3C=NC4=C(C3=O)N(C5=CC=CC=C54)CC(=O)NC6=CC7=C(C=C6)OCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580269.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2580270.png)
![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B2580282.png)
![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
